molecular formula C24H19N3OS B6040949 N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(2-methylphenyl)quinoline-4-carboxamide

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(2-methylphenyl)quinoline-4-carboxamide

Cat. No.: B6040949
M. Wt: 397.5 g/mol
InChI Key: ZBQMNRAUKGXYQV-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(2-methylphenyl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a thiophene ring, and various functional groups such as cyano and carboxamide. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(2-methylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a Suzuki coupling reaction between a brominated quinoline derivative and a thiophene boronic acid.

    Functional Group Modifications: The cyano and carboxamide groups can be introduced through nucleophilic substitution reactions and subsequent functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(2-methylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert certain functional groups, such as cyano, to amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the quinoline or thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, organometallic reagents, and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(2-methylphenyl)quinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a component in materials science.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(2-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylquinoline-4-carboxamide: Similar structure but lacks the methyl group on the phenyl ring.

    N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(2-chlorophenyl)quinoline-4-carboxamide: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(2-methylphenyl)quinoline-4-carboxamide is unique due to the specific combination of functional groups and the presence of both the thiophene and quinoline rings. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(2-methylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3OS/c1-14-8-4-5-9-17(14)22-12-19(18-10-6-7-11-21(18)26-22)23(28)27-24-20(13-25)15(2)16(3)29-24/h4-12H,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQMNRAUKGXYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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